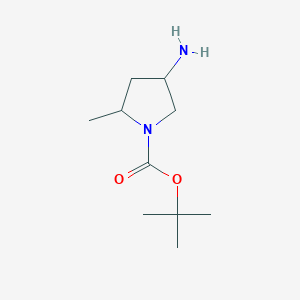

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557656-80-0 | |

| Record name | tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 4-amino-2-methylpyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrrolidine ring, a tert-butyl group, and an amino group. Its molecular formula is with a molecular weight of approximately 200.28 g/mol. The unique structure contributes to its reactivity and biological properties, making it a valuable building block in synthetic organic chemistry.

Pharmaceutical Applications

- Drug Development :

- Biological Activity :

- Pharmacokinetics :

Synthetic Methodologies

Several synthetic routes have been explored to produce tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate:

- General Synthesis :

- Optimization Techniques :

Case Studies and Research Findings

- Neurological Disorder Targeting :

-

Comparative Studies :

- Comparative analyses with structurally similar compounds have been conducted to understand better the unique features of tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate. These studies demonstrate its potential advantages in terms of activity and selectivity compared to other pyrrolidine derivatives .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2R,4S)-4-Amino-2-methylpyrrolidine-1-carboxylic acid | Structure | Lacks tert-butyl group |

| tert-Butyl 4-amino-piperidine-1-carboxylate | Structure | Different ring structure affecting reactivity |

| (2S,4R)-N-Boc-4-amino-2-(methoxy)methylpyrrolidine | Structure | Contains Boc protection |

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of tert-Butyl 4-Amino-2-methylpyrrolidine-1-carboxylate and Analogs

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate (2R,4R) | Pyrrolidine | 2-methyl, 4-amino | 348165-63-9 | C₁₀H₂₀N₂O₂ | 200.28 |

| tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | Piperazine | 4-methyl, 3-aminomethyl | Not provided | C₁₁H₂₁N₃O₂ | 243.31 |

| tert-Butyl 4-amidinopiperidine-1-carboxylate | Piperidine | 4-amidino | 140373-77-9 | C₁₁H₂₁N₃O₂ | 227.28 |

| tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | Pyrrolidine | 3,3-difluoro, 4-hydroxymethyl, 4-methyl | 2607831-43-4 | C₁₂H₂₀F₂N₂O₃ | 278.29 |

Key Observations :

- Core Ring : Pyrrolidine (5-membered) vs. piperazine/piperidine (6-membered) analogs influence ring strain, basicity, and conformational flexibility .

- Substituents: Fluorine or hydroxymethyl groups (e.g., in ) enhance polarity and metabolic stability compared to methyl/amino groups .

- Stereochemistry : The (2R,4R) and (2S,4S) isomers exhibit distinct chiral interactions, critical for enantioselective drug synthesis .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Analysis :

Commercial Availability and Cost

Table 3: Pricing Comparison (100 mg scale)

| Compound | Supplier | Price |

|---|---|---|

| (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate | Synthonix | $120 |

| tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | CymitQuimica | €102 |

| tert-Butyl 4-amidinopiperidine-1-carboxylate | Biopharmacule | Not listed |

Note: Pricing reflects complexity, with fluorinated analogs () likely costing more due to synthetic challenges .

Biological Activity

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate (TBAMPC) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAMPC features a tert-butyl group , an amino group , and a pyrrolidine ring , contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately . The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activity

Research indicates that TBAMPC exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its potential therapeutic applications are being explored in several areas:

- Enzyme Inhibition : TBAMPC can inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.

- Receptor Binding : The compound has shown the ability to bind to certain receptors, potentially modulating their activity and influencing physiological responses .

The mechanism of action for TBAMPC involves its interaction with molecular targets such as enzymes and receptors. The compound may alter the conformational state of these proteins, leading to changes in their activity. For example, it can act as an antagonist or agonist depending on the receptor type involved .

Synthesis

The synthesis of TBAMPC typically involves several steps:

- Starting Materials : The synthesis often begins with tert-butyl 2-oxo-1-pyrrolidinecarboxylate and appropriate amines.

- Reaction Conditions : Reactions are usually conducted in organic solvents like dichloromethane or ethanol at controlled temperatures (0-25°C) .

- Catalysts : Chiral catalysts may be employed to enhance enantioselectivity during synthesis.

Common Reactions

TBAMPC can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to yield amine derivatives.

- Substitution : Nucleophilic substitution reactions can introduce new functional groups into the pyrrolidine ring .

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of TBAMPC:

- Study on Enzyme Inhibition :

- Receptor Modulation Research :

-

Pharmacokinetics and Drug Development :

- Investigations into the pharmacokinetic profile of TBAMPC showed favorable absorption characteristics, making it a candidate for further development as a pharmaceutical agent targeting various diseases .

Comparison of Biological Activities

Synthetic Routes Overview

| Synthetic Route | Starting Materials | Key Conditions |

|---|---|---|

| Direct Amination | tert-butyl 2-oxo-1-pyrrolidinecarboxylate + amines | Organic solvent, temperature control |

| Oxidation | TBAMPC | Potassium permanganate/H₂O₂ |

| Reduction | TBAMPC | LiAlH₄ or NaBH₄ |

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer:

- Respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles are mandatory due to potential acute toxicity risks .

- Ensure eye wash stations and washing facilities are accessible. Work in a fume hood to minimize inhalation exposure, as toxicity data may be incomplete .

- Store separately from strong oxidizing agents to avoid hazardous reactions .

Q. How can researchers confirm the purity and structural integrity of Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate post-synthesis?

- Methodological Answer:

- Purity: Use reversed-phase HPLC with a ≥95% purity threshold, validated using internal standards .

- Structural Confirmation: Employ H/C NMR for functional group analysis and mass spectrometry (HRMS) for molecular weight verification. Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles.

Q. What are the standard protocols for synthesizing Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate?

- Methodological Answer:

- Use a Boc-protection strategy: React 4-amino-2-methylpyrrolidine with di-tert-butyl dicarbonate (BocO) in dichloromethane at 0–20°C, catalyzed by DMAP or triethylamine .

- Purify via silica gel column chromatography (hexane:ethyl acetate gradient) to isolate the product .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s stability under different storage conditions?

- Methodological Answer:

- Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Store under nitrogen at –20°C in amber vials to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or moisture, as tert-butyl carbamates are prone to deprotection .

Q. What computational methods predict the biological activity of Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate, and how reliable are these models?

- Methodological Answer:

- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict receptor binding affinity. Tools like CC-DPS use quantum chemistry and neural networks for property profiling .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) due to limited in vivo data .

Q. How can conflicting classifications of acute toxicity for tert-butyl carbamate derivatives be resolved in risk assessment?

- Methodological Answer:

- Perform comparative toxicity assays (e.g., zebrafish embryo toxicity) with structurally analogous compounds. If GHS data is absent (e.g., ), adopt precautionary measures based on piperidine/pyrrolidine derivatives with known acute oral/dermal toxicity (Category 4) .

Q. What methodological challenges arise in scaling up the synthesis of Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate, and how can they be mitigated?

- Methodological Answer:

- Challenge: Exothermic Boc-protection reactions may cause thermal runaway at larger scales.

- Mitigation: Use controlled addition of BocO under ice-cooling and employ continuous flow reactors for heat dissipation . Monitor reaction progress via inline FTIR to optimize yield.

Q. How do steric and electronic effects of the 2-methyl group influence the reactivity of Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate in nucleophilic substitutions?

- Methodological Answer:

- The 2-methyl group introduces steric hindrance, reducing nucleophilicity at the adjacent amine. Kinetic studies (e.g., competition experiments with methyl iodide) quantify this effect .

- Computational modeling (DFT) predicts regioselectivity in reactions with electrophiles like acyl chlorides .

Data Gaps and Ecological Considerations

Q. How should researchers address the lack of ecological toxicity data for Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.